(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine
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Overview
Description
(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine typically involves the condensation of 4-chlorobenzaldehyde with 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atoms on the phenyl and imidazole rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Imidazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-N-[(5-chloro-1H-imidazol-4-yl)methylene]methanamine
- (4-chlorophenyl)-N-[(2-phenyl-1H-imidazol-4-yl)methylene]methanamine
- (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-2-yl)methylene]methanamine
Uniqueness
Compared to similar compounds, (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine stands out due to the specific positioning of the chlorine and phenyl groups on the imidazole ring. This unique arrangement can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Biological Activity
The compound (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine , also known by its CAS number 338392-72-6 , is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₃Cl₂N₃
- Molecular Weight : 284.19 g/mol
- Predicted Boiling Point : 543.8 ± 50.0 °C
- Density : 1.30 ± 0.1 g/cm³
- pKa : 8.99 ± 0.10 .
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of imidazole, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC₅₀ values ranging from 2.38 to 3.77 µM .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | SISO | 2.87 |
Compound B | RT-112 | 3.06 |
(4-chlorophenyl)-N-[5-chloro-2-(phenyl)imidazol]methanamine | SISO | 2.38 - 3.77 |
These results indicate that the presence of electron-withdrawing groups, such as chlorine, enhances the anti-cancer activity of these compounds.
The mechanisms underlying the cytotoxic effects include induction of apoptosis and inhibition of key enzymes involved in tumor growth. For example, studies indicate that certain imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme linked to immune suppression in cancer . The structural modifications in the imidazole ring and phenyl substituents play crucial roles in enhancing the binding affinity to these targets.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that compounds with multiple electron-withdrawing groups exhibit higher potency against cancer cells. The introduction of bulky lipophilic groups at specific positions has also been found to improve activity .
- Electron-Withdrawing Groups : Chlorine substituents at the para position significantly increase activity.
- Bulky Groups : Lipophilic substitutions enhance binding to target sites.
Case Study 1: In Vitro Efficacy
A study involving a series of imidazole derivatives showed that those with a similar structure to this compound exhibited substantial growth inhibition in human cancer cell lines. The most active compound demonstrated an IC₅₀ comparable to traditional chemotherapeutics like cisplatin .
Case Study 2: Apoptosis Induction
Further investigations revealed that treatment with this compound led to significant apoptosis in SISO cells, with increasing concentrations correlating with higher percentages of early and late apoptotic cells .
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-chlorophenyl)methyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c18-14-8-6-12(7-9-14)10-20-11-15-16(19)22-17(21-15)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRIBCJXHOOKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.